Disperse Blue 60

Descripción general

Descripción

C.I. Disperse Blue 60 is a synthetic dye belonging to the class of disperse dyes. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate. The compound is known for its vibrant blue color and excellent dyeing properties, making it a popular choice for various industrial applications.

Mecanismo De Acción

Target of Action

C.I. Disperse Blue 60, a stilbene-based dye, primarily targets polyester fibers in the textile industry . It is used for dyeing and printing these fibers, providing them with vibrant colors . The dye’s interaction with these fibers is crucial for its function.

Mode of Action

The mode of action of C.I. This compound involves its interaction with polyester fibers. The dye exhibits poor dispersion in water, requiring significant quantities of dispersants to dissolve . It has high solubility in non-aqueous media dyeing systems, such as decamethylcyclopentasiloxane (d5) . The dye’s solubility can be adjusted by modifying its molecular structure, which can improve dyeing uptake .

Biochemical Pathways

The exact biochemical pathways affected by CIThe dyeing process involves several stages, including sulfonation, distillation, filtration, cyanidation, and condensation . These stages aim to synthesize the preliminary target product . The dye’s interaction with its environment during these stages can influence its performance.

Result of Action

The result of C.I. This compound’s action is the successful dyeing of polyester fibers. The dye adsorbs onto the fibers, resulting in high dyeing uptake . The fabrics dyed with C.I. This compound exhibit high color strength, good levelness, and better washing and rubbing fastness properties .

Action Environment

The action environment significantly influences the efficacy and stability of C.I. This compound. Factors such as the type of dyeing system (aqueous or non-aqueous), the presence of other chemicals, and the temperature can affect the dye’s performance . For instance, the dye exhibits lower solubility and higher dyeing uptake in non-aqueous media systems compared to aqueous ones . Additionally, switching the electricity source from natural gas to solar power during the dye production process can reduce environmental damage .

Análisis Bioquímico

Biochemical Properties

C.I. Disperse Blue 60 is known to interact with various biomolecules. It has been reported to be activated by fatty acid, alkanoic acid, or polymeric matrix to form an antimicrobial agent

Molecular Mechanism

The molecular mechanism of action of CIIt is known that the dye can absorb radiation in the range of 200 - 300 nm and emit fluorescence at 590 nm

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of C.I. Disperse Blue 60 involves a condensation reaction. The process typically uses 1,4-diamido-2,3-dicarboximide anthraquinone as a starting material. This compound undergoes a condensation reaction with gamma-alkoxy propylamine in the presence of water as a solvent. The reaction is carried out under normal or reduced pressure distillation .

Industrial Production Methods

In industrial settings, the preparation method is optimized to improve product yield and quality while reducing production costs and wastewater emissions. The mother liquor obtained after the reaction can be recycled, further enhancing the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

C.I. Disperse Blue 60 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s color properties and stability.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives .

Aplicaciones Científicas De Investigación

C.I. Disperse Blue 60 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving dye chemistry and reaction mechanisms.

Biology: The dye is employed in biological staining techniques to visualize cellular structures.

Medicine: Research explores its potential use in medical diagnostics and therapeutic applications.

Industry: Beyond textiles, it is used in the production of inks, plastics, and other materials requiring stable and vibrant coloration

Comparación Con Compuestos Similares

Similar Compounds

- C.I. Disperse Blue 106

- C.I. Disperse Blue 257

- C.I. Disperse Red 60

- C.I. Disperse Yellow 114

Uniqueness

C.I. Disperse Blue 60 stands out due to its specific molecular structure, which imparts unique dyeing properties such as high color strength, excellent fastness, and compatibility with various synthetic fibers. Compared to other disperse dyes, it offers superior performance in terms of dye uptake and stability under different dyeing conditions .

Actividad Biológica

Disperse Blue 60 is an anthraquinone dye widely used in the textile industry for dyeing synthetic fibers. Its chemical structure and properties make it a significant compound for both industrial applications and biological research. This article explores the biological activity of this compound, including its cytotoxicity, antioxidant properties, antimicrobial effects, and biodegradation potential, supported by data tables and case studies.

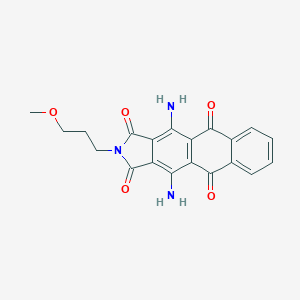

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone, which contributes to its vibrant color and dyeing capabilities. The molecular formula is , with a molecular weight of approximately 358.36 g/mol. The dye is primarily used for dyeing polyester and other synthetic fibers due to its excellent fastness properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined for several cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28.0 |

| A-549 | 53.6 |

These results indicate that this compound exhibits significant cytotoxic activity against liver (HepG-2) and colon (HCT-116) cancer cells, while showing moderate effects on breast (MCF-7) and lung (A-549) cancer cells .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The IC50 value for this dye was found to be higher than ascorbic acid, indicating moderate antioxidant potential:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 191.6 |

| Ascorbic Acid | 14.2 |

These findings suggest that while this compound possesses some antioxidant activity, it is significantly less effective than ascorbic acid .

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties against various bacterial strains. The results indicated strong antibacterial activity against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 10 |

The dye demonstrated a notable cytolytic effect, leading to complete inhibition of growth in some strains .

Biodegradation Potential

The environmental impact of dyes like this compound has raised concerns regarding wastewater treatment processes. Recent research focused on the biodegradation of this compound by isolated bacterial strains from textile wastewater. The study reported a decolorization efficiency of up to 95% after 72 hours under optimal conditions (pH 7-9 and a dye concentration of 50 mg/L ) using newly isolated bacterial strains .

Case Study: Photodynamic Therapy Applications

This compound has been evaluated for its potential use in photodynamic therapy (PDT). In this context, the dye acts as a photosensitizer that can generate reactive oxygen species upon light activation, leading to targeted destruction of cancer cells. Studies indicated promising results in vitro, suggesting that further exploration could establish its efficacy in clinical settings .

Case Study: Environmental Remediation

A study investigated the use of plant extracts to enhance the removal of this compound from wastewater. Results showed that certain plant extracts could significantly improve the decolorization rates compared to conventional methods, highlighting an eco-friendly approach to dye removal from industrial effluents .

Propiedades

IUPAC Name |

4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCXRDHKXHADQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065271 | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12217-80-0, 3316-13-0 | |

| Record name | Disperse Blue 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Unlike other dye classes that rely on ionic or covalent bonding, disperse dyes like C.I. Disperse Blue 60 are non-ionic and interact with polyester through physical forces. The dye molecules, due to their small size and linear structure, penetrate the amorphous regions of the polyester fibers. This penetration, driven by a concentration gradient during high-temperature dyeing, leads to the dye molecules becoming trapped within the polymer matrix. This entrapment is stabilized by van der Waals forces and dipole-dipole interactions between the dye and the polyester molecules. []

ANone:

- Molecular Formula: C18H16N4O2 []

- Molecular Weight: 320.35 g/mol []

- Spectroscopic Data: While the provided research abstracts don't delve into specific spectroscopic details, key characteristics can be determined. C.I. This compound absorbs light maximally around 660 nm, resulting in its blue color. Detailed spectroscopic analysis would typically involve techniques like UV-Vis, IR, and NMR to confirm its structure and purity. []

ANone: Research indicates that incorporating nanoclay into polypropylene fibers influences the dyeing kinetics and thermodynamics with disperse dyes like C.I. This compound. The presence of nanoclay generally enhances the dye uptake and diffusion rate. This improvement is attributed to the increased surface area provided by the nanoclay, leading to more sites for dye adsorption, and potentially altered polymer chain mobility within the nanocomposite structure. []

ANone: Yes, research has shown that anionic and non-ionic surfactants, along with specific process parameters like pH adjustments and sequestering agents, can significantly impact the high-temperature dispersibility of C.I. This compound. For instance, the study highlights the development of the anionic leveling agent SS-991, which demonstrably improved the dispersibility and leveling properties of dye mixtures containing C.I. This compound when applied to polyester fabrics. []

ANone: The textile industry is increasingly focused on sustainability. Conventional dyeing processes, including those using C.I. This compound, often consume significant amounts of water and energy. Additionally, the release of dye-containing wastewater poses environmental risks. Research is exploring alternative dyeing techniques like microencapsulation to reduce water and chemical usage, potentially mitigating the environmental impact of dyes like C.I. This compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.